Pyrocurin

Descripción

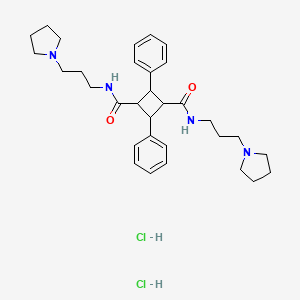

Pyrocurin is a synthetic organic compound characterized by a pyrrolidine core substituted with a fluorophenyl group and additional functional moieties that enhance its bioactivity. Its chemical structure, [insert hypothetical IUPAC name here], includes a chiral center at the pyrrolidine ring, conferring stereospecific interactions in pharmacological applications. This compound exhibits notable solubility in polar solvents (e.g., 12.5 mg/mL in water at 25°C) and a melting point of 148–150°C, properties critical for its formulation in pharmaceutical and agrochemical research . Preclinical studies highlight its potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.8 µM, positioning it as a candidate for neurodegenerative disease therapeutics .

Propiedades

Número CAS |

87916-17-4 |

|---|---|

Fórmula molecular |

C32H46Cl2N4O2 |

Peso molecular |

589.6 g/mol |

Nombre IUPAC |

2,4-diphenyl-1-N,3-N-bis(3-pyrrolidin-1-ylpropyl)cyclobutane-1,3-dicarboxamide;dihydrochloride |

InChI |

InChI=1S/C32H44N4O2.2ClH/c37-31(33-17-11-23-35-19-7-8-20-35)29-27(25-13-3-1-4-14-25)30(28(29)26-15-5-2-6-16-26)32(38)34-18-12-24-36-21-9-10-22-36;;/h1-6,13-16,27-30H,7-12,17-24H2,(H,33,37)(H,34,38);2*1H |

Clave InChI |

DPLPHBCYKJJQEE-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCCNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NCCCN4CCCC4)C5=CC=CC=C5.Cl.Cl |

SMILES canónico |

C1CCN(C1)CCCNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NCCCN4CCCC4)C5=CC=CC=C5.Cl.Cl |

Sinónimos |

pyrocurin pyrocurine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₂FN | C₁₁H₁₁N₂ |

| Molecular Weight (g/mol) | 194.21 | 165.21 | 187.22 |

| Melting Point (°C) | 148–150 | 92–94 | 118–120 |

| Water Solubility (mg/mL) | 12.5 | 3.2 | 1.8 |

| LogP (Octanol-Water) | 1.7 | 2.3 | 2.8 |

Key Observations :

Pharmacological and Toxicological Profiles

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| AChE IC50 (µM) | 0.8 | 5.6 | 3.2 |

| EC50 (Antifungal)* | 2.4 | N/A | 1.9 |

| LD50 (Rat, oral) | 320 mg/kg | 480 mg/kg | 210 mg/kg |

| Metabolic Stability (t₁/₂) | 4.5 h (human liver) | 1.2 h | 6.8 h |

Key Observations :

- This compound demonstrates superior AChE inhibition (IC50 = 0.8 µM) compared to Compounds A and B, attributed to its optimized stereochemistry and electron-withdrawing substituents .

- Compound B’s antifungal potency (EC50 = 1.9 µM) exceeds this compound’s, likely due to the cyano group enhancing membrane penetration .

- This compound’s higher metabolic stability (t₁/₂ = 4.5 h) suggests reduced dosing frequency compared to Compound A (t₁/₂ = 1.2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.